Impromidine

Description

See also: Cimetidine (related); Impromidine Hydrochloride (active moiety of).

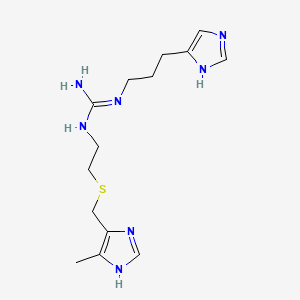

Structure

2D Structure

3D Structure

Properties

CAS No. |

55273-05-7 |

|---|---|

Molecular Formula |

C14H23N7S |

Molecular Weight |

321.45 g/mol |

IUPAC Name |

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |

InChI |

InChI=1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18) |

InChI Key |

MURRAGMMNAYLNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N |

Appearance |

Solid powder |

Other CAS No. |

55273-05-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

65573-02-6 (tri-hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of Impromidine

An In-depth Technical Guide on the Core Mechanism of Action of Impromidine

Introduction

This compound is a potent and highly specific guanidine-containing compound recognized primarily for its activity at histamine receptors.[1] Structurally, it features two imidazole-containing side chains, which contribute to its high affinity and selectivity.[1] Initially developed as a pharmacological tool, this compound has been instrumental in characterizing the physiological roles of the histamine H2 receptor.[2][3] It has been utilized in research and diagnostically as an indicator of gastric secretion.[3] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and laboratory workflows.

Core Mechanism of Action: Histamine H2 Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist at the histamine H2 receptor (H2R). The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein, Gαs. This interaction initiates a downstream signaling cascade.

In some biological systems, such as the human ventricular myocardium and the rat stomach, this compound acts as a partial agonist . This means that while it binds to and activates the H2 receptor, it elicits a submaximal response compared to the endogenous full agonist, histamine. For instance, on the isolated rat stomach, this compound was found to be significantly more potent than histamine but produced a maximal response that was only 50% of that achieved by histamine. Its effects, including stimulation of gastric acid secretion and increases in heart rate, are competitively inhibited by H2 receptor antagonists like cimetidine, confirming its action at this specific receptor subtype.

While its principal activity is at the H2 receptor, it is also reported to act as an antagonist at histamine H1 receptors and an agonist at H3 and H4 receptors.

Signaling Pathway

Activation of the H2 receptor by this compound triggers the following intracellular signaling cascade:

-

G-Protein Activation: this compound binding induces a conformational change in the H2 receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to cell-specific physiological responses. In gastric parietal cells, this cascade results in the stimulation of the H+/K+-ATPase proton pump and subsequent acid secretion. In cardiac muscle cells, it contributes to increased contractility (positive inotropy) and heart rate (positive chronotropy).

Quantitative Data

The potency and efficacy of this compound have been quantified in various biological systems. The following table summarizes key parameters.

| Parameter | Value | Species/System | Target | Notes | Reference |

| ED50 | 3.8 nmol/kg·hr | Conscious Dog | H2 Receptor | Stimulation of gastric acid secretion. This compound was ~38x more potent than histamine. | |

| ED50 | 5.6 nmol/kg·hr | Conscious Dog | H2 Receptor | Increase in heart rate. This compound was ~30x more potent than histamine. | |

| Potency | ~100x Histamine | Isolated Rat Stomach | H2 Receptor | Stimulation of acid secretion. | |

| Emax | ~50% of Histamine | Isolated Rat Stomach | H2 Receptor | Demonstrates partial agonist activity in this system. |

Note: ED50 (Half-maximal effective dose) represents the dose required to elicit 50% of the maximal response in vivo. Emax (Maximum effect) is the maximal response achievable by the drug. Potency is a measure of drug activity expressed in terms of the amount required to produce an effect of given intensity.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological assays. Detailed below are representative protocols for determining its binding affinity and functional potency at the H2 receptor.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay determines the affinity (Ki) of this compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation: a. Culture cells expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells). b. Harvest cells and homogenize in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

2. Binding Assay: a. Perform the assay in a 96-well plate with a final volume of 250 µL per well. b. Add the following to each well: i. 150 µL of membrane preparation (containing 50-120 µg of protein). ii. 50 µL of a fixed concentration of a suitable H2 receptor radioligand (e.g., [3H]-Tiotidine). iii. 50 µL of either assay buffer (for total binding), a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Cimetidine, for non-specific binding), or varying concentrations of this compound (e.g., 10 concentrations over a 5-log unit range). c. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand. b. Wash the filters four times with ice-cold wash buffer. c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). d. Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (EC50 Determination)

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

1. Cell Preparation: a. Culture HEK293 cells stably expressing the human H2 receptor in a T175 flask until they are 60-80% confluent. b. Harvest the cells using a cell dissociation solution. c. Centrifuge the cells (e.g., at 340 x g) and resuspend the pellet in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation. d. Determine the cell concentration and adjust to the optimal density for the assay.

2. Assay Procedure: a. Dispense the cell suspension into a white, opaque 384-well plate. b. Prepare serial dilutions of this compound in stimulation buffer (with PDE inhibitor). A typical concentration range is from 1 pM to 10 µM. c. Add the this compound dilutions to the respective wells. Include wells with buffer only as a negative control. d. Incubate the plate at room temperature for 30 minutes.

3. Lysis and Detection (using HTRF as an example): a. Lyse the cells and detect cAMP using a homogenous assay kit (e.g., HTRF or AlphaScreen). b. Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) in the supplied lysis buffer. c. Add the detection reagents sequentially to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light.

4. Data Analysis: a. Read the plate on an HTRF-compatible reader (excitation ~330 nm, emission at 620 nm and 665 nm). b. Calculate the ratio of the emission signals (665 nm / 620 nm). c. Convert the HTRF ratio to a cAMP concentration using a standard curve generated with known cAMP concentrations. d. Plot the cAMP concentration against the logarithm of the this compound concentration. e. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the EC50 (concentration of this compound that produces 50% of its maximal effect) and Emax.

References

Impromidine: A Technical Guide to a Potent Histamine H2 Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impromidine is a powerful and highly selective agonist for the histamine H2 receptor, demonstrating significantly greater potency than histamine in various physiological systems.[1] Structurally distinct with its guanidine group and two imidazole-containing side chains, it has been an invaluable pharmacological tool for elucidating the specific roles of the H2 receptor.[2] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, quantitative pharmacological data, key experimental protocols, and structure-activity relationships.

Chemical and Physical Properties

This compound is a guanidine derivative containing two distinct imidazole moieties. Its chemical structure is fundamental to its high affinity and agonist activity at the H2 receptor.

-

IUPAC Name: 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

-

Chemical Formula: C₁₄H₂₃N₇S

-

Molecular Weight: 321.45 g/mol

-

CAS Number: 55273-05-7

Pharmacodynamics and Mechanism of Action

This compound exerts its effects by selectively binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). Its selectivity for the H2 receptor over the H1 receptor is very high (H1:H2 < 1:1000).[1]

Signaling Pathway

Activation of the H2 receptor by this compound initiates a canonical Gs-protein signaling cascade:

-

Receptor Binding: this compound binds to the H2 receptor.

-

G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs-α subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response.[3][4]

Quantitative Pharmacological Data

This compound's potency varies across different tissues and species. It generally acts as a full agonist for gastric acid secretion but has been characterized as a partial agonist in other systems, such as the human myocardium.

Table 1: In Vivo Potency of this compound vs. Histamine

| Species | Parameter | This compound ED₅₀ (nmol/kg·hr) | Histamine ED₅₀ (nmol/kg·hr) | Potency Ratio (this compound vs. Histamine) | Reference |

| Dog | Gastric Acid Secretion | 3.8 | 145 | ~38x more potent | |

| Dog | Heart Rate Increase | 5.6 | 172 | ~30x more potent | |

| Human | Gastric Acid Secretion | 0.39-6.22 x 10⁻⁸ mol/kg/hr (infusion dose) | - | Potent Stimulant |

Table 2: In Vitro Activity of this compound

| Preparation | Effect Measured | Observation | Conclusion | Reference |

| Human Ventricular Myocardium | Inotropic Effect (Force of Contraction) | Similar potency to histamine, but maximal response was significantly lower. | Partial Agonist | |

| Guinea Pig Atria | Chronotropic & Inotropic Effects | Potent stimulation of heart rate and force. | Full/Potent Agonist |

Structure-Activity Relationship (SAR)

The unique structure of this compound is key to its activity. Studies on its analogues have revealed critical chemical features:

-

Efficacy Moiety: A protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring is considered essential for agonist activity (efficacy).

-

Affinity Moiety: The second, larger side chain containing the 5-methylimidazole group is thought to primarily contribute to the molecule's high binding affinity for the H2 receptor.

-

Guanidine Core: The central, strongly basic guanidine group links the two side chains and is a core component of the structure.

Detailed Experimental Protocols

The characterization of this compound relies on a variety of in vivo and in vitro assays.

In Vivo Gastric Acid Secretion Assay (Canine Model)

This protocol is adapted from studies defining the H2-mediated effects of this compound.

-

Animal Preparation: Conscious dogs equipped with a gastric fistula are used. Animals are fasted prior to the experiment.

-

Drug Administration: this compound is administered via continuous intravenous infusion in a step-dose response manner (e.g., 0.46 to 46 nmol/kg·hr), with each dose maintained for a set period (e.g., 45 minutes).

-

Sample Collection: Gastric juice is collected continuously from the fistula in timed intervals (e.g., 15-minute fractions).

-

Analysis: The volume of gastric juice is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

-

Data Calculation: Acid output is calculated as milliequivalents (mEq) per unit time. Dose-response curves are constructed to determine the ED₅₀.

-

Antagonism Studies: To confirm H2 receptor mediation, the protocol is repeated with a continuous background infusion of an H2 antagonist like cimetidine.

In Vitro cAMP Accumulation Assay

This is a standard functional assay to quantify the activation of Gs-coupled receptors in a cellular context.

Detailed Steps:

-

Cell Culture: Cells stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) are cultured to ~80% confluency.

-

Plating: Cells are harvested, counted, and seeded into 96- or 384-well microplates at a predetermined optimal density. Plates are incubated overnight.

-

Assay Initiation: The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Agonist Stimulation: A dilution series of this compound is added to the wells. A positive control (e.g., Forskolin) and a negative control (buffer only) are included. The plate is incubated for a specified time (e.g., 30 minutes) at room temperature or 37°C.

-

Cell Lysis & Detection: Lysis buffer is added to release the accumulated intracellular cAMP. Detection reagents are then added. Common detection methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Utilizes a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

AlphaScreen (Amplified Luminescent Proximity Homestead Assay): A bead-based assay where native cAMP competes with a biotinylated cAMP probe.

-

-

Data Analysis: The signal is read on a plate reader. A standard curve using known cAMP concentrations is used to interpolate the amount of cAMP produced in each well. The data is then plotted using non-linear regression to determine the EC₅₀ value for this compound.

Clinical Experience and Applications

This compound has been evaluated in humans, primarily as a tool for studying gastric acid secretion.

-

Gastric Secretagogue: In clinical studies, this compound proved to be a potent stimulant of gastric acid, with a peak acid output comparable to that of pentagastrin. Its high specificity made it a valuable tool for confirming that gastric acid secretion is a purely H2-mediated effect.

-

Tolerability and Side Effects: this compound is generally well-tolerated. The most common side effects are cardiovascular, including a potential increase in heart rate and minor, often insignificant, changes in blood pressure. These effects are considered hazardous compared to histamine, which can cause significant hypotension.

Conclusion

This compound remains a cornerstone compound in histamine receptor pharmacology. Its high potency and selectivity for the H2 receptor have been instrumental in defining the physiological and pathological roles of this receptor, particularly in gastric acid secretion and cardiovascular function. The quantitative data and experimental frameworks associated with this compound continue to provide a benchmark for the development and characterization of new H2 receptor ligands.

References

- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of Impromidine (SK&F 92676): A Technical Guide

Introduction

Impromidine (SK&F 92676) is a potent and highly selective histamine H₂ receptor agonist that has played a pivotal role in the characterization of the H₂ receptor and the understanding of its physiological functions.[1] Developed by Smith, Kline & French (SK&F) laboratories, its discovery was a significant milestone in the field of pharmacology, providing a powerful chemical tool to investigate the mechanisms of gastric acid secretion and other H₂ receptor-mediated processes. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was rooted in the structure-activity relationship (SAR) studies of histamine and its analogues.[2] The primary goal was to create a molecule with high affinity and agonist activity specifically at the H₂ receptor, while minimizing or eliminating activity at the H₁ receptor. The structure of this compound is unique, featuring a guanidine core with two distinct imidazole-containing side chains. This design was a departure from earlier H₂ agonists and was based on the hypothesis that one side chain could be optimized for receptor affinity while the other could be tailored for efficacy (agonist activity).[2]

The key structural features of this compound, N-[3-(1H-imidazol-4-yl)propyl]-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, are a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring, which is considered essential for its agonist activity. The second, more complex side chain containing a 5-methylimidazole moiety is thought to primarily contribute to the high binding affinity for the H₂ receptor.[2]

Synthesis of this compound (SK&F 92676)

The synthesis of this compound involves a multi-step process, building upon the two key imidazole-containing side chains and linking them via a guanidine or a precursor functional group. While the precise, proprietary industrial synthesis may vary, the general synthetic strategy can be inferred from the scientific literature, particularly from the work of Durant and colleagues who were instrumental in its development. The following represents a plausible synthetic route based on published methodologies for this compound and its analogues.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(3-Aminopropyl)imidazole

-

5-Methyl-4-(chloromethyl)imidazole hydrochloride

-

2-Mercaptoethanol

-

Cyanamide

-

Various solvents (e.g., ethanol, dimethylformamide)

-

Bases (e.g., sodium ethoxide, triethylamine)

-

Acids for salt formation (e.g., hydrochloric acid)

Procedure:

-

Synthesis of the Thioether Side Chain:

-

React 5-methyl-4-(chloromethyl)imidazole hydrochloride with 2-mercaptoethanol in the presence of a base (e.g., sodium ethoxide in ethanol) to form 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethanol.

-

The resulting alcohol is then converted to the corresponding amine, 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine, through a suitable chemical transformation, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an alkyl halide followed by reaction with ammonia or a protected form of ammonia.

-

-

Guanidine Formation:

-

The synthesis of the guanidine core can be achieved through several methods. A common approach involves the reaction of a primary amine with a cyanamide derivative or a thiourea.

-

In one possible route, 4-(3-aminopropyl)imidazole is reacted with a suitable activating agent to form an isothiourea or a similar reactive intermediate.

-

This intermediate is then reacted with the previously synthesized 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine to form the final guanidine structure of this compound.

-

-

Alternative Guanidine Formation:

-

An alternative strategy involves the stepwise construction of the guanidine. For instance, one of the amine side chains can be reacted with a reagent like diphenylcyanocarbonimidate to form a reactive intermediate.

-

This intermediate is then reacted with the second amine side chain to yield the final product.

-

-

Purification and Salt Formation:

-

The crude this compound is purified using standard techniques such as column chromatography and recrystallization.

-

For pharmaceutical use and improved stability, the free base is typically converted to a salt, such as the trihydrochloride salt, by treatment with hydrochloric acid.

-

Pharmacological Profile

This compound is characterized as a potent and selective histamine H₂ receptor agonist. It exhibits significantly higher potency than histamine in stimulating gastric acid secretion and other H₂ receptor-mediated responses.[3] However, in some experimental systems, it acts as a partial agonist, eliciting a submaximal response compared to histamine.

Quantitative Pharmacological Data

| Parameter | Species/Tissue | Value | Reference |

| EC₅₀ (Gastric Acid Secretion) | Dog (in vivo) | 3.8 nmol/kg/hr | |

| Relative Potency to Histamine (Gastric Acid Secretion) | Dog (in vivo) | ~38 times | |

| EC₅₀ (Heart Rate Increase) | Dog (in vivo) | 5.6 nmol/kg/hr | |

| pA₂ (Cimetidine antagonism of this compound-induced acid secretion) | Dog (in vivo) | 5.99 | |

| Kₑ (Inhibition of [³H]-tiotidine binding) | Guinea pig cerebral cortex | 1.8 µM | |

| Agonist Activity (Guinea pig atrium) | Guinea pig | Potent H₂ agonist | |

| Agonist Type (Human ventricular myocardium) | Human | Partial Agonist |

Experimental Protocols: Pharmacological Assays

1. In Vivo Gastric Acid Secretion Assay (Canine Model)

-

Animal Model: Conscious dogs equipped with a gastric fistula.

-

Procedure:

-

After a fasting period, basal gastric juice is collected to establish a baseline.

-

This compound is administered intravenously as a continuous infusion at increasing step-doses (e.g., 0.46 to 46 nmol/kg/hr).

-

Gastric juice is collected in 15-minute intervals.

-

The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

-

Acid output is calculated as the product of the volume and the acid concentration.

-

For antagonism studies, an H₂ antagonist like cimetidine is co-infused, and the dose-response curve to this compound is re-determined.

-

2. Isolated Guinea Pig Atrium Assay

-

Tissue Preparation: The right atrium from a guinea pig is dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

-

Procedure:

-

The spontaneous beating rate of the atrium is recorded.

-

After an equilibration period, cumulative concentrations of this compound are added to the organ bath.

-

The increase in the atrial beating rate (chronotropic effect) is measured as the response.

-

A dose-response curve is constructed to determine the EC₅₀ value.

-

To confirm H₂ receptor mediation, the experiment can be repeated in the presence of a selective H₂ antagonist (e.g., cimetidine) and a selective H₁ antagonist (e.g., mepyramine).

-

Signaling Pathways and Experimental Workflows

Histamine H₂ Receptor Signaling Pathway

This compound, as a histamine H₂ receptor agonist, activates the Gs alpha subunit of the G-protein coupled H₂ receptor. This initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of Histamine H2 Receptor Activation by Impromidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly selective agonist for the histamine H2 receptor.[1] Its development and study have been instrumental in elucidating the physiological roles of the H2 receptor throughout the body. This technical guide provides an in-depth overview of the physiological effects resulting from the activation of H2 receptors by this compound, with a focus on its mechanism of action, organ-specific effects, and the experimental methodologies used to characterize these actions.

Mechanism of Action

This compound exerts its effects by binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling of the activated H2 receptor to a stimulatory G protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream target proteins to elicit a cellular response.

Caption: this compound-induced H2 receptor signaling pathway.

Physiological Effects

The physiological responses to this compound are diverse and depend on the tissue-specific expression and function of H2 receptors. The most prominent effects are observed in the gastric mucosa, cardiovascular system, and to a lesser extent, other tissues.

Gastric Mucosa

Activation of H2 receptors on parietal cells in the stomach is a primary mechanism for stimulating gastric acid secretion. This compound is a potent secretagogue, inducing a dose-dependent increase in both gastric acid output and gastric mucosal blood flow.[2][3] The effects on acid secretion are competitively inhibited by H2 receptor antagonists such as cimetidine and tiotidine.[4][5]

Table 1: Effects of this compound on Gastric Acid Secretion

| Species | Dose Range | Effect | Reference |

| Human | 2.5–20 µg/kg/h (i.v.) | Linear log dose-response increase in acid secretion. | |

| Human | 10 µg/kg/h (i.v.) | Near-maximal acid secretion, comparable to pentagastrin. | |

| Dog | 0.05–1.6 x 10⁻⁸ mol/kg/h | Dose-dependent increase in acid secretion. | |

| Dog | 0.46–46 nmol/kg/h | Stimulation of gastric HCl output. |

Cardiovascular System

This compound exerts significant effects on the cardiovascular system, primarily through H2 receptors located in the heart and blood vessels. These effects include increased heart rate (positive chronotropy), increased force of cardiac contraction (positive inotropy), and vasodilation. The cardiovascular side effects can limit its clinical utility as a gastric acid stimulant.

Table 2: Cardiovascular Effects of this compound

| Species | Effect | Notes | Reference |

| Human | Increased heart rate, decreased diastolic pressure. | Antagonized by cimetidine. | |

| Dog | Tachycardia, increased cardiac output, increased coronary sinus flow. | Prevented by cimetidine. | |

| Dog | Increased heart rate, decreased systolic blood pressure. | Cimetidine competitively inhibits these effects. | |

| Human (in vitro) | Positive inotropic effect on ventricular myocardium. | This compound acts as a partial agonist compared to histamine. | |

| Guinea Pig (in vitro) | Increased rate and force of beating of atria. | Blocked by cimetidine. |

Other Physiological Effects

-

Central Nervous System (CNS): While histamine plays a role as a neurotransmitter in the CNS, the effects of peripherally administered this compound on the CNS are not as well-characterized, though CNS side effects have been noted with some H2 receptor modulators.

-

Respiratory System: The role of H2 receptors in the respiratory system is less defined, and significant effects of this compound have not been a primary focus of the cited research.

-

Immune System: this compound has been shown to inhibit the release of histamine from isolated rat mast cells, suggesting a potential role for H2 receptors in modulating the immune response.

-

Gastrointestinal Smooth Muscle: At high concentrations, this compound can cause relaxation of pre-contracted guinea-pig intestinal smooth muscle, though this effect may be non-specific and not mediated by H2 receptors.

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the cited literature. However, the methodologies employed in key studies are summarized below.

In Vivo Gastric Acid Secretion and Blood Flow Measurement (Human)

-

Objective: To measure the effect of this compound on gastric acid secretion and mucosal blood flow.

-

Methodology:

-

Healthy volunteers are intubated with a double-lumen nasogastric tube after an overnight fast.

-

Gastric mucosal blood flow is measured using the neutral red clearance technique.

-

This compound is infused intravenously at varying doses.

-

Gastric juice is collected at regular intervals, and acid output is determined by titration.

-

Blood samples are drawn to measure plasma concentrations of neutral red.

-

To study antagonism, an H2 receptor antagonist (e.g., cimetidine) is co-infused.

-

Caption: Workflow for in vivo gastric studies in humans.

Isolated Heart Preparation (Human and Animal)

-

Objective: To assess the direct cardiac effects of this compound.

-

Methodology:

-

Ventricular or atrial tissue is obtained from humans (during surgery) or animals.

-

The tissue is mounted in an organ bath containing a physiological salt solution, oxygenated, and maintained at a constant temperature.

-

The preparation is electrically stimulated at a fixed frequency (e.g., 1 Hz).

-

The force of contraction (inotropic effect) and rate of contraction (chronotropic effect) are measured using a force transducer.

-

This compound is added to the bath in increasing concentrations to establish a dose-response relationship.

-

The effects of antagonists are studied by pre-incubating the tissue with the antagonist before adding this compound.

-

Caption: Experimental workflow for isolated heart studies.

Quantitative Data

The following tables summarize key quantitative data from studies on this compound.

Table 3: Potency of this compound in Conscious Dogs

| Parameter | This compound ED₅₀ (nmol/kg/h) | Histamine ED₅₀ (nmol/kg/h) | Potency Ratio (this compound vs. Histamine) |

| Gastric Acid Stimulation | 3.8 | 145 | ~38x more potent |

| Heart Rate Increase | 5.6 | 172 | ~30x more potent |

Table 4: Dose-Response Data for Gastric Acid Secretion

| Species | This compound Infusion Rate | ED₅₀ |

| Dog (Heidenhain pouch) | 0.05–1.6 x 10⁻⁸ mol/kg/h | 0.26 ± 0.029 x 10⁻⁸ mol/kg/h |

| Human | 0.39–6.22 x 10⁻⁸ mol/kg/h | Not specified |

Table 5: Antagonism of this compound Effects

| Species | Antagonist | This compound-Induced Effect | Antagonist Action | Reference |

| Dog | Cimetidine (2 µmol/kg/h) | Gastric acid secretion, increased heart rate, decreased systolic blood pressure | Competitive inhibition | |

| Human | Cimetidine (0.5 mg/kg/h) | Gastric acid secretion | Parallel shift of dose-response curve | |

| Human (in vitro) | Cimetidine (1 x 10⁻⁵ M) | Positive inotropic response | Inhibition |

Conclusion

This compound is a powerful pharmacological tool that has been pivotal in defining the physiological roles of the histamine H2 receptor. Its high potency and selectivity make it an excellent probe for studying H2 receptor-mediated effects, particularly in the gastric and cardiovascular systems. The data clearly demonstrate its ability to stimulate gastric acid secretion and modulate cardiovascular function. This guide provides a comprehensive summary of these effects and the experimental approaches used to characterize them, serving as a valuable resource for researchers in pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gastric mucosal blood flow and acid secretory changes in man with this compound: a new specific histamine-H2-receptor agonist [pubmed.ncbi.nlm.nih.gov]

- 3. gut.bmj.com [gut.bmj.com]

- 4. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-response curve analysis of gastric secretory responses in the dog and man to this compound: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Impromidine Hydrochloride vs. Impromidine Base: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the choice between using the hydrochloride salt or the free base form of a compound like Impromidine is a critical decision that can impact experimental outcomes. This in-depth technical guide provides a comprehensive comparison of this compound hydrochloride and this compound base, covering their core properties, experimental applications, and relevant signaling pathways.

This compound is a potent and highly specific histamine H2 receptor agonist.[1][2] Its structure features a strongly basic guanidine group with two imidazole-containing side chains.[2] A protonated amidine group linked to a tautomeric imidazole ring by a three-carbon chain is crucial for its agonist activity, while the second imidazole-containing side chain is thought to enhance its affinity for the H2 receptor.[2] In research, it is a valuable tool for investigating the physiological roles of the H2 receptor, including its primary function in stimulating gastric acid secretion.[3]

Core Properties: A Comparative Analysis

The selection between the hydrochloride salt and the free base of this compound for research purposes is primarily dictated by their differing physicochemical properties, which influence their handling, storage, and application in various experimental models. While specific comparative studies are limited, the general principles of amine salts versus free bases, supplemented by available data, provide a clear rationale for choosing one form over the other.

| Property | This compound Hydrochloride | This compound Base | Source |

| Molecular Formula | C14H23N7S · 3HCl | C14H23N7S | |

| Molecular Weight | 430.83 g/mol | 321.45 g/mol | |

| Appearance | Likely a white to off-white solid | Solid powder | |

| Solubility in DMSO | 27.5 mg/mL (63.83 mM) | Soluble | |

| Aqueous Solubility | Expected to be higher than the base | Expected to be lower than the hydrochloride | General chemical principles |

| Stability | Generally more stable in solid form and in aqueous solutions | Potentially less stable, especially in solution | General chemical principles |

| Hygroscopicity | Likely to be more hygroscopic | Likely to be less hygroscopic |

Histamine H2 Receptor Signaling Pathway

This compound exerts its effects by activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by H2 receptor activation is detailed below.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key experiments involving this compound, along with corresponding workflow diagrams.

In Vitro cAMP Accumulation Assay in H2 Receptor-Expressing Cells

This assay quantifies the increase in intracellular cyclic AMP (cAMP) following stimulation of H2 receptors with this compound.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human histamine H2 receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

-

Compound Preparation: Prepare a stock solution of this compound hydrochloride or this compound base in the appropriate solvent (e.g., water for the hydrochloride, DMSO for the base). Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Stimulation: Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of this compound. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Isolated Guinea Pig Atrium Assay

This ex vivo assay measures the positive chronotropic effect of this compound on the spontaneously beating guinea pig right atrium, which is a classic model for H2 receptor agonism.

Methodology:

-

Animal Euthanasia and Heart Isolation: Euthanize a guinea pig using an approved method (e.g., cervical dislocation). Quickly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

-

Atrium Dissection: Dissect the spontaneously beating right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Transducer Attachment: Attach the atrium to an isometric force transducer to record the heart rate.

-

Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular washing every 15 minutes, until a stable baseline heart rate is achieved.

-

Compound Addition: Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the heart rate throughout the experiment.

-

Data Analysis: Calculate the increase in heart rate from the baseline for each this compound concentration. Plot the change in heart rate against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This in vivo model directly assesses the primary physiological effect of H2 receptor activation by measuring the stimulation of gastric acid secretion.

Methodology:

-

Animal Preparation: Anesthetize a male Wistar rat with an appropriate anesthetic (e.g., urethane).

-

Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert a double-lumen cannula into the stomach through an incision in the forestomach.

-

Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min). Collect the perfusate at regular intervals (e.g., every 15 minutes).

-

Basal Secretion: Collect perfusate for a baseline period to determine the basal acid output.

-

Drug Administration: Administer this compound intravenously (e.g., via a cannulated jugular vein) as a bolus or continuous infusion.

-

Sample Collection: Continue to collect the gastric perfusate at regular intervals after drug administration.

-

Acid Titration: Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a pH of 7.0.

-

Data Analysis: Calculate the acid output (in µmol/min) for each collection period. Plot the acid output against time to observe the stimulatory effect of this compound. For dose-response studies, different doses of this compound can be administered to different groups of animals.

Conclusion

The choice between this compound hydrochloride and this compound base is a practical one, with the hydrochloride salt generally offering advantages in terms of aqueous solubility and stability, making it the preferred choice for most in vitro and in vivo applications where aqueous solutions are required. The free base may be more suitable for applications requiring dissolution in non-polar organic solvents or where the presence of chloride ions is undesirable. Researchers should carefully consider the specific requirements of their experimental design to select the most appropriate form of this potent H2 receptor agonist. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research settings.

References

- 1. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Impromidine: A Historical and Technical Guide to its Role in Gastroenterology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine, a potent and highly selective histamine H2 receptor agonist, has played a pivotal role in advancing our understanding of gastric acid secretion and the function of H2 receptors in the gastrointestinal tract.[1] Developed in the late 1970s, its high specificity and potency made it an invaluable pharmacological tool for dissecting the physiological processes regulated by histamine, paving the way for the development of clinically significant H2 receptor antagonists. This technical guide provides a comprehensive overview of the historical context, mechanism of action, key experimental findings, and methodologies associated with this compound in gastroenterology research.

Chemical Structure and Mechanism of Action

This compound is a guanidine derivative containing two imidazole-containing side chains.[2] Its structure confers high affinity and selectivity for the histamine H2 receptor. The primary mechanism of action involves the stimulation of H2 receptors on the basolateral membrane of parietal cells in the stomach.[3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] The elevation in cAMP levels subsequently activates protein kinases that drive the translocation and activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell, resulting in the secretion of gastric acid into the stomach lumen.[5]

The structure-activity relationship of this compound reveals that a protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring is crucial for its agonist activity. The second imidazole-containing side chain is thought to primarily contribute to its high affinity for the H2 receptor.

Signaling Pathway of this compound-Induced Gastric Acid Secretion

Caption: Signaling cascade initiated by this compound binding to the H2 receptor.

Quantitative Pharmacological Data

This compound's potency and efficacy have been quantified in numerous in vivo and in vitro studies. The following tables summarize key quantitative data from seminal research, providing a comparative perspective against histamine and the effects of H2 receptor antagonists.

Table 1: In Vivo Potency and Efficacy in Conscious Dogs

| Agonist | Parameter | Gastric Acid Secretion | Heart Rate |

| This compound | ED50 (nmol/kg.hr) | 3.8 | 5.6 |

| Histamine | ED50 (nmol/kg.hr) | 145 | 172 |

| Potency Ratio (this compound vs. Histamine) | ~38 times more potent | ~30 times more potent |

Table 2: Antagonism by Cimetidine in Conscious Dogs

| Effect | Antagonist | pA2 Value |

| Acid Secretion | Cimetidine | 5.99 |

| Chloride Secretion | Cimetidine | 6.03 |

| Change in Heart Rate | Cimetidine | 6.03 |

| Change in Systolic Blood Pressure | Cimetidine | 6.32 |

Table 3: In Vivo Gastric Acid Secretion Studies in Humans and Dogs

| Species | Agonist | ED50 (mol/kg/hr) | Antagonist | ID50 (mol/kg/hr) |

| Dog (Heidenhain pouch) | This compound | 0.26 ± 0.029 x 10⁻⁸ | Tiotidine | 0.012 ± 0.002 x 10⁻⁶ |

| Human | This compound | - | Cimetidine | 0.63 ± 0.085 x 10⁻⁶ |

Table 4: Comparative Effects on Gastric Acid Secretion in Humans

| Drug | Dose | Effect |

| This compound | 10 µg/kg/hr (IV) | Near maximal acid secretion, similar to Pentagastrin |

| Pentagastrin | 6 µg/kg/hr (IV) | Near maximal acid secretion, similar to this compound |

| Cimetidine (with this compound) | 2 mg/kg/hr (IV) | Inhibited this compound-induced secretion by a mean of 65% |

Key Experimental Protocols

The characterization of this compound's effects in gastroenterology has relied on several key experimental models. The following are detailed methodologies for two of the most significant experimental setups.

In Vivo Gastric Acid Secretion in Conscious Gastric Fistula Dogs

This model allows for the direct measurement of gastric acid output in a conscious animal, providing a physiologically relevant assessment of drug effects.

Methodology:

-

Animal Model: Five conscious dogs equipped with a gastric fistula are used.

-

Drug Administration:

-

This compound is administered intravenously in a step-dose response, with doses ranging from 0.46 to 46 nmol/kg.hr in 45-minute steps.

-

For antagonism studies, a background infusion of an H2 antagonist like cimetidine (2 µmol/kg.hr) is given.

-

Histamine acid phosphate is used as a comparator, administered in a seven-step dose-response from 18 to 1350 nmol/kg.hr.

-

-

Sample Collection: Gastric juice is collected continuously from the fistula in 15-minute intervals.

-

Analysis:

-

The volume of gastric juice is measured.

-

Acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.

-

Acid output is calculated as the product of volume and acid concentration and expressed in milliequivalents per 15 minutes.

-

-

Data Presentation: Dose-response curves are constructed by plotting the gastric acid output against the log of the agonist dose. ED50 values are calculated from these curves.

Experimental Workflow for In Vivo Gastric Secretion Study

Caption: Workflow for in vivo gastric secretion studies in fistula-equipped dogs.

In Vitro Isolated Rat Stomach Preparation

This ex vivo model allows for the study of gastric acid secretion in a controlled environment, isolating the stomach from systemic influences.

Methodology:

-

Tissue Preparation: The whole stomach is isolated from a rat and mounted in an organ bath. The stomach is perfused with a physiological salt solution.

-

Drug Administration:

-

Agonists (this compound or histamine) are added to the serosal side of the stomach preparation in increasing concentrations.

-

For antagonism studies, the preparation is pre-incubated with an H2 antagonist before the addition of the agonist.

-

-

Sample Collection: The perfusate from the luminal side is collected at regular intervals.

-

Analysis: The collected perfusate is titrated to determine the acid concentration.

-

Data Presentation: Concentration-response curves are generated, and parameters such as EC50 and maximal response (Emax) are determined. Studies have shown this compound to be about 100 times more potent than histamine in this preparation, though it may act as a partial agonist with a lower maximal response.

Clinical Significance and Historical Context

The development of this compound was a landmark in gastroenterology research. Its high selectivity for the H2 receptor provided a powerful tool to confirm that histamine-stimulated gastric acid secretion is purely an H2-mediated effect. This research was instrumental in validating the therapeutic target for H2 receptor antagonists like cimetidine and ranitidine, which became blockbuster drugs for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). While this compound itself did not become a therapeutic agent due to its potent stimulatory effects, its use in clinical studies helped to delineate the role of H2 receptors in human gastric physiology and pathology. Clinical trials in patients with peptic ulcer disease and healthy volunteers demonstrated its potent secretagogue effect and its competitive antagonism by cimetidine, solidifying the understanding of the H2 receptor's role in human acid secretion.

Conclusion

This compound remains a cornerstone in the historical context of gastroenterology research. Its development and application provided definitive evidence for the role of the histamine H2 receptor in gastric acid secretion. The quantitative data and experimental protocols established through research with this compound not only advanced our fundamental understanding of gastric physiology but also laid the critical groundwork for the development of one of the most important classes of drugs in the management of acid-related disorders. For today's researchers, the story of this compound serves as a powerful example of how a selective pharmacological tool can be used to unravel complex biological pathways and validate novel therapeutic targets.

References

- 1. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histamine H2 receptor agonist this compound: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]

- 4. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Impromidine: A Potent Histamine H2 Receptor Agonist for Gastric Acid Secretion Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a powerful and highly selective histamine H2 receptor agonist that has served as an invaluable pharmacological tool in the study of gastric acid secretion.[1] Its ability to potently stimulate the H2 receptor, the primary mediator of histamine-induced acid release from parietal cells, allows for precise investigation of the physiological and pathological mechanisms governing this crucial digestive process. This technical guide provides a comprehensive overview of this compound's role in gastric acid research, detailing its mechanism of action, experimental protocols for its use, and quantitative data from key studies.

Core Mechanism of Action

This compound exerts its effects by binding to and activating histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2] This receptor activation initiates a cascade of intracellular signaling events, culminating in the secretion of hydrochloric acid into the gastric lumen.

Signaling Pathway

The binding of this compound to the H2 receptor, a G-protein coupled receptor, triggers the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that plays a pivotal role in cellular signaling. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream protein targets, leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final effector in the acid secretion pathway, actively transporting hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).

Caption: this compound signaling pathway in parietal cells.

Quantitative Data on this compound-Stimulated Gastric Acid Secretion

The following tables summarize key quantitative data from studies investigating the effects of this compound on gastric acid secretion in various models.

Table 1: Dose-Response of Intravenous this compound on Gastric Acid Secretion in Humans [3]

| This compound Dose (µg/kg/h) | Mean Acid Output (mmol/h) |

| 2.5 | ~10 |

| 5.0 | ~18 |

| 10.0 | ~25 |

| 20.0 | ~30 |

Table 2: Comparison of Peak Acid Output with Different Secretagogues in Humans [3][4]

| Secretagogue | Dose | Route | Mean Peak Acid Output (mmol/h) |

| This compound | 10 µg/kg/h | i.v. | ~25 |

| Pentagastrin | 6 µg/kg/h | i.v. | ~25 |

| Histamine Acid Phosphate | 40 µg/kg/h | i.v. | ~25 |

| This compound | 10 µg/kg | s.c. | Not significantly different from Pentagastrin |

| Pentagastrin | 6 µg/kg | s.c. | Not significantly different from this compound |

Table 3: this compound vs. Histamine in Conscious Gastric Fistula Dogs

| Parameter | This compound | Histamine | Potency Ratio (this compound:Histamine) |

| ED50 for Acid Secretion | 3.8 nmol/kg/h | 145 nmol/kg/h | ~38:1 |

| Maximum Acid Output | Same as Histamine | Same as this compound | - |

Table 4: Inhibition of this compound-Stimulated Gastric Acid Secretion by Cimetidine in Humans

| This compound Infusion | Cimetidine Treatment | Mean Inhibition of Acid Output |

| 10 µg/kg/h (i.v.) | 2 mg/kg/h (i.v.) | 65% |

| Dose-response (2.5-20 µg/kg/h i.v.) | 0.5 mg/kg/h (i.v.) | Parallel shift in dose-response curve |

Detailed Experimental Protocols

The following are representative protocols for studying this compound's effects on gastric acid secretion, synthesized from methodologies reported in the scientific literature.

Protocol 1: In Vivo Gastric Acid Secretion in Conscious Gastric Fistula Dogs

This protocol is adapted from studies investigating the dose-response effects of this compound in a conscious canine model.

1. Animal Model:

-

Adult beagle dogs of either sex, weighing approximately 15-20 kg, are surgically prepared with a chronic gastric fistula. This allows for the direct collection of gastric juice.

-

Animals are allowed a recovery period of at least 4 weeks post-surgery before experimentation.

2. Pre-Experimental Preparation:

-

Dogs are fasted for 18-24 hours prior to the experiment but have free access to water.

-

On the morning of the study, the fistula is opened, and the stomach is gently lavaged with warm saline to remove any residual contents.

3. Experimental Procedure:

-

A baseline collection of gastric juice is performed for 30-60 minutes to measure basal acid output.

-

This compound is dissolved in sterile saline to the desired concentrations.

-

A step-dose infusion of this compound is administered intravenously via a cephalic vein. A typical dose range is 0.46 to 46 nmol/kg/h, with each dose step lasting for 45 minutes.

-

Gastric juice is collected continuously in 15-minute aliquots.

-

The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter.

-

Acid output is calculated as mmol H+/15 min.

4. Data Analysis:

-

A dose-response curve is constructed by plotting the acid output against the log of the this compound dose.

-

The ED50 (the dose that produces 50% of the maximal response) can be calculated from this curve.

Caption: Workflow for conscious gastric fistula dog experiment.

Protocol 2: In Vivo Intragastric Titration in Human Volunteers

This method allows for the continuous measurement of gastric acid secretion in human subjects.

1. Subject Preparation:

-

Healthy adult volunteers are recruited after providing informed consent.

-

Subjects fast overnight prior to the study.

2. Procedure:

-

A nasogastric tube is inserted into the stomach.

-

The stomach is emptied of its contents.

-

A solution of sodium bicarbonate (e.g., 100 mM) is infused into the stomach at a constant rate.

-

The pH of the gastric contents is continuously monitored using a pH electrode passed through the nasogastric tube.

-

The rate of bicarbonate infusion is adjusted to maintain a constant gastric pH (e.g., pH 5.0).

-

After a baseline period, an intravenous infusion of this compound is started. A typical dose-response study might involve doses ranging from 2.5 to 20 µg/kg/h.

-

The amount of bicarbonate required to maintain the target pH is recorded. This is equivalent to the amount of acid being secreted.

3. Data Analysis:

-

The rate of acid secretion is calculated from the rate of bicarbonate infusion.

-

A dose-response relationship can be determined.

Caption: Workflow for in vivo intragastric titration in humans.

Conclusion

This compound remains a cornerstone in the pharmacological investigation of gastric acid secretion. Its high potency and selectivity for the histamine H2 receptor allow for precise and reproducible stimulation of parietal cells, facilitating detailed studies of the underlying physiological mechanisms and the effects of potential therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their work.

References

- 1. Comparison of acid secretion rates measured by gastric aspiration and by in vivo intragastric titration in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological study of basal acid secretion by the rat isolated fundus preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric secretory studies in humans with this compound (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of this compound to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Profile of Impromidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in-vitro studies of Impromidine, a potent and selective histamine H2 receptor agonist. The document synthesizes key findings on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation.

Quantitative Analysis of In-Vitro Activity

The following tables summarize the key quantitative data from in-vitro studies of this compound, highlighting its potency and efficacy in various experimental models.

Table 1: Potency and Efficacy of this compound in Myocardial Tissue

| Tissue/Preparation | Species | Parameter Measured | This compound Effect | Potency/Concentration | Comparison to Histamine | Antagonist/Inhibitor | Reference |

| Isolated Left Ventricular Preparations | Human | Force of Contraction | Positive Inotropic Effect | - | Similar Potency, Markedly and Significantly Less Maximum Response | Cimetidine (1 x 10⁻⁵ M) inhibited responses | [1][2] |

| Guinea Pig Atrium | Guinea Pig | Rate and Force of Beating | Increased | 3-100 nmol/l | - | Cimetidine (30 µmol/l) blocked effects | [3] |

| Guinea Pig Right Atrium | Guinea Pig | H2-Agonistic Activity | - | - | Arpromidine analogues up to 160 times more active | - | [4] |

Table 2: Efficacy of this compound in Gastric Acid Secretion Models

| Tissue/Preparation | Species | Parameter Measured | This compound Effect | Potency/Concentration | Comparison to Histamine | Antagonist/Inhibitor | Reference |

| Isolated Stomach | Rat | Gastric Acid Secretion | Partial Agonist | 100 times more potent | Maximal response was 50% of that obtained with histamine | - | [5] |

| Isolated Fundic Mucosa | Rabbit | Gastric Acid Secretion | More Potent | - | Maximum response was 67% of that to histamine | - |

Table 3: Effects of this compound on Other In-Vitro Models

| Tissue/Preparation | Species | Parameter Measured | this compound Effect | Concentration | Antagonist/Inhibitor | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Isolated Cat Tracheal Muscle | Cat | Relaxation | Caused relaxation | - | Mepyramine did not alter the effect | | | Isolated Perfused Guinea-Pig Lung | Guinea Pig | Perfusion Pressure | Dose-dependent fall | - | Metiamide had a competitive inhibitory effect | | | Isolated Perfused Rabbit Kidney | Rabbit | Perfusion Pressure and Urine Flow | Fall | - | Metiamide had a competitive inhibitory effect | | | Guinea-Pig Isolated Atria | Guinea Pig | Stimulation-induced release of [³H]-noradrenaline | Increased efflux | 50 and 100 nmol/l | - | |

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro experiments cited in this guide.

2.1. Assessment of Inotropic Effects in Human Myocardium

-

Tissue Preparation: Human isolated left ventricular preparations were used.

-

Experimental Setup: The preparations were stimulated at a frequency of 1 Hz.

-

Drug Administration: Both this compound and histamine were added in a concentration-related manner to establish concentration-response curves.

-

Measurement: The primary parameter measured was the force of contraction.

-

Antagonist Studies: The experiments were repeated in the presence of the H2-receptor antagonist, cimetidine (1 x 10⁻⁵ M), and the H1-receptor antagonist, mepyramine, to confirm the receptor-mediated effects.

2.2. Evaluation of Effects on Guinea Pig Atria

-

Tissue Preparation: Guinea-pig isolated atria were used.

-

Drug Administration: this compound was administered at concentrations ranging from 3 to 100 nmol/l.

-

Measurement: The rate and force of beating were measured. To study neurotransmitter release, atria were pre-incubated with [³H]-noradrenaline, and the efflux of radioactivity was measured at rest and after electrical stimulation (2 Hz for 10 s) of intramural sympathetic nerves.

-

Antagonist Studies: The H2-receptor antagonist cimetidine (30 µmol/l) was used to confirm the mechanism of action.

2.3. Gastric Acid Secretion in Isolated Rat Stomach

-

Tissue Preparation: The isolated whole stomach of the rat was used.

-

Measurement: The primary outcome was the measurement of gastric juice metabolism to assess gastric acid secretion.

-

Comparative Analysis: The effects of this compound were compared to those of histamine to determine relative potency and maximal response.

Signaling Pathways and Experimental Workflows

3.1. This compound Signaling Pathway

The primary mechanism of action of this compound is the activation of the histamine H2 receptor, a G-protein coupled receptor. The diagram below illustrates the generally accepted signaling cascade initiated by H2 receptor agonism.

3.2. Experimental Workflow for In-Vitro Agonist Characterization

The following diagram outlines a typical experimental workflow for characterizing the in-vitro pharmacological profile of a compound like this compound.

References

- 1. This compound is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (SK & F 92676) acts as a partial agonist on the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Impromidine in Isolated Organ Baths

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist. In various tissues, it has been characterized as a full or partial agonist, making it a valuable pharmacological tool for investigating the physiological roles of the H2 receptor and for the characterization of H2 receptor antagonists. These application notes provide detailed protocols for the use of this compound in isolated organ bath systems, a fundamental technique in pharmacology for studying the effects of compounds on tissue contractility and function.

Mechanism of Action

This compound selectively binds to and activates histamine H2 receptors, which are G-protein coupled receptors (GPCRs). Activation of the H2 receptor initiates a downstream signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway mediates a variety of physiological responses, including smooth muscle relaxation in some tissues and increased contractility and rate in cardiac muscle.

Histamine H2 Receptor Signaling Pathway

Caption: Signaling pathway of the Histamine H2 receptor activated by this compound.

Quantitative Data Summary

The following tables summarize the pharmacological parameters of this compound and the commonly used H2 antagonist, cimetidine, in various preparations.

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Guinea Pig Papillary Muscle | Potency vs. Histamine | ~35x more potent | [1][2] |

| Efficacy (Emax) | ~81% of Histamine (Partial Agonist) | [2] | ||

| This compound | Isolated Rat Stomach | Potency vs. Histamine | ~100x more potent | |

| Efficacy (Emax) | ~50% of Histamine (Partial Agonist) | |||

| This compound | Human Ventricular Myocardium | Efficacy | Partial Agonist | [3] |

| Cimetidine | Guinea Pig Atria | Antagonist Concentration | 30 µmol/L (effectively blocks this compound) | [4] |

| Cimetidine | Conscious Dog | pA2 | 5.99 - 6.32 |

Experimental Protocols

Preparation of Physiological Salt Solution

A commonly used physiological salt solution for isolated guinea pig tissues is Krebs-Henseleit solution.

Composition of Krebs-Henseleit Solution (for 1 Liter):

| Component | Molecular Weight ( g/mol ) | Concentration (mM) | Weight (g) |

| NaCl | 58.44 | 118.4 | 6.92 |

| KCl | 74.55 | 4.7 | 0.35 |

| CaCl2·2H2O | 147.02 | 2.5 | 0.37 |

| MgSO4·7H2O | 246.47 | 1.2 | 0.29 |

| KH2PO4 | 136.09 | 1.2 | 0.16 |

| NaHCO3 | 84.01 | 25.0 | 2.10 |

| Glucose | 180.16 | 11.1 | 2.00 |

Preparation Steps:

-

Dissolve all salts except for CaCl2 and NaHCO3 in approximately 800 mL of distilled or deionized water.

-

Add the glucose and stir until fully dissolved.

-

In a separate beaker, dissolve the CaCl2 in a small amount of water and add it to the main solution while stirring to prevent precipitation.

-

Add the NaHCO3 to the final solution.

-

Adjust the final volume to 1 Liter with distilled water.

-

Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) for at least 20-30 minutes before and throughout the experiment. This is crucial for maintaining a physiological pH of ~7.4 and ensuring adequate oxygenation of the tissue.

Isolated Guinea Pig Ileum Preparation and Mounting

The guinea pig ileum is a classic preparation for studying smooth muscle contraction, particularly in response to histaminergic compounds.

Procedure:

-

Humanely euthanize a guinea pig according to approved institutional guidelines.

-

Open the abdominal cavity and locate the ileocecal junction.

-

Carefully dissect a segment of the terminal ileum, approximately 10-15 cm from the cecum.

-

Place the isolated ileum segment in a petri dish containing pre-warmed and aerated Krebs-Henseleit solution.

-

Gently flush the lumen of the ileum with the Krebs solution using a syringe with a blunt needle to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Tie a silk or cotton thread to each end of an ileum segment.

-

Mount the tissue in an isolated organ bath chamber (typically 10-25 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach the lower thread to a fixed hook in the organ bath and the upper thread to an isometric force transducer.

-

Apply an initial resting tension of approximately 1 gram to the tissue.

-

Allow the tissue to equilibrate for 30-60 minutes, with regular washing (every 10-15 minutes) with fresh Krebs solution, until a stable baseline is achieved.

Cumulative Dose-Response Curve for this compound

This protocol is designed to determine the potency (EC50) and maximal response (Emax) of this compound.

Procedure:

-

After the equilibration period, record a stable baseline tension for at least 5-10 minutes.

-

Prepare a series of stock solutions of this compound of increasing concentrations.

-

Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration. This is achieved by adding a small volume of the stock solution directly to the bath.

-

Allow the tissue to respond to each concentration until a plateau is reached (typically 2-3 minutes) before adding the next, higher concentration.

-

Continue adding increasing concentrations of this compound until a maximal response is observed and subsequent additions of higher concentrations do not produce a further increase in response.

-

At the end of the experiment, wash the tissue thoroughly with fresh Krebs solution to return to baseline.

Determination of Antagonist Potency (pA2)

This protocol describes how to determine the pA2 value of an antagonist, such as cimetidine, against this compound-induced responses.

Procedure:

-

Obtain a control cumulative dose-response curve for this compound as described above.

-

Wash the tissue thoroughly until it returns to the baseline.

-

Add a known concentration of the antagonist (e.g., cimetidine) to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of the antagonist, construct a second cumulative dose-response curve for this compound. The curve should be shifted to the right.

-

Repeat steps 2-4 with at least two other increasing concentrations of the antagonist.

-

The pA2 value can then be calculated using a Schild plot.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for an isolated organ bath experiment and subsequent data analysis.

Caption: General workflow for an isolated organ bath experiment with this compound.

References

- 1. Effect of this compound (SK&F 92676) on the isolated papillary muscle of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound (SK&F 92676) on the isolated papillary muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-response curve analysis of gastric secretory responses in the dog and man to this compound: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Impromidine in Conscious Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impromidine is a potent and highly specific histamine H2 receptor agonist.[1][2][3] It is a valuable pharmacological tool for studying the in vivo effects of H2 receptor stimulation in various physiological systems, particularly in conscious animal models. These application notes provide detailed protocols and data for the use of this compound to investigate its effects on gastric acid secretion and cardiovascular function.

Mechanism of Action

This compound selectively binds to and activates histamine H2 receptors.[1][2] This activation, in target tissues, initiates downstream signaling pathways. In the stomach, it stimulates gastric acid secretion, while in the cardiovascular system, it can lead to changes in heart rate and blood pressure.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the Histamine H2 receptor.

Experimental Protocols

Investigation of Gastric Acid Secretion in Conscious Dogs

This protocol is adapted from studies investigating the effects of this compound on gastric function.

Animal Model:

-

Species: Dog (e.g., Beagle)

-

Preparation: Conscious dogs equipped with a chronic gastric fistula.

Materials:

-

This compound hydrochloride

-

Histamine acid phosphate (for comparison)

-

Cimetidine (H2 receptor antagonist)

-

Saline solution (0.9% NaCl)

-

Infusion pumps

-

Gastric juice collection apparatus

-

pH meter and titrator for acid output measurement

Experimental Workflow:

Caption: Experimental workflow for gastric secretion studies.

Procedure:

-

Animal Preparation: Dogs should be fasted overnight with free access to water.

-